molecular formula C23H21ClN6O2 B2824510 1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1894995-45-9

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2824510
CAS No.: 1894995-45-9
M. Wt: 448.91
InChI Key: ZQWMQUNVSKDFFG-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidin-4-one core with a 2-chlorophenyl and a 4-phenylpiperazin-1-yl moiety

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 2-chlorophenyl and 4-phenylpiperazin-1-yl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(2-chlorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c24-19-8-4-5-9-20(19)30-22-18(14-26-30)23(32)29(16-25-22)15-21(31)28-12-10-27(11-13-28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWMQUNVSKDFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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